RSK2-IN-4: An In-Depth Technical Guide for Researchers
RSK2-IN-4: An In-Depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of RSK2-IN-4, a small molecule inhibitor of Ribosomal S6 Kinase 2 (RSK2). This document details its mechanism of action, biochemical activity, and the experimental protocols used for its characterization, serving as a valuable resource for researchers in oncology, signal transduction, and drug discovery.
Introduction to RSK2 and Its Role in Disease
Ribosomal S6 Kinase 2 (RSK2) is a serine/threonine kinase that functions as a downstream effector of the Ras-MEK-ERK signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell proliferation, survival, and motility. Dysregulation of the ERK/RSK2 signaling axis has been implicated in the pathogenesis of various cancers, making RSK2 an attractive therapeutic target. RSK2 is known to phosphorylate a multitude of substrates in both the cytoplasm and the nucleus, thereby modulating gene expression and influencing cell cycle progression.
RSK2-IN-4: A Novel Triazole-Based Inhibitor
RSK2-IN-4, also referred to as compound 10 in its primary publication, is a novel synthetic molecule belonging to a series of triazole and benzotriazole derivatives designed as RSK2 inhibitors. It targets the N-terminal kinase domain (NTKD) of RSK2, binding to the ATP-binding site.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₁₃H₁₁ClN₄ |
| Molecular Weight | 258.71 g/mol |
| IUPAC Name | 1-((4-chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d][1][2][3]triazole |
| Canonical SMILES | C1=CC=C2C(=C1)N=NN2CN(C3=CC=C(C=C3)Cl)C4=CN=CN=C4 |
| Appearance | White solid |
Mechanism of Action
RSK2-IN-4 functions as an ATP-competitive inhibitor of the RSK2 N-terminal kinase domain (NTKD). Molecular docking studies suggest that it occupies the ATP-binding pocket of the NTKD. The structure-activity relationship (SAR) analysis of the triazole and benzotriazole series indicates that the presence of an electron-donating group at the 4-position of the phenyl ring is a key determinant for inhibitory activity[4].
Quantitative Data
The following table summarizes the available quantitative data for RSK2-IN-4 and its more potent analogs from the same chemical series as reported by Yuan et al. (2013).
| Compound | Structure | RSK2 Inhibition (%) @ 10 µM | RSK2 IC₅₀ (µM) |
| RSK2-IN-4 (Compound 10) | 1-((4-chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d][1][2][3]triazole | 13.73 | Not Reported |
| Compound 6 | 1-((4-methoxyphenyl)(1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d][1][2][3]triazole | Not Reported | 2.86 |
| Compound 11 | 1-((4-(dimethylamino)phenyl)(1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d][1][2][3]triazole | Not Reported | 3.19 |
| Compound 12 | 1-((4-hydroxyphenyl)(1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d][1][2][3]triazole | Not Reported | 3.05 |
| Compound 14 | 1-((4-aminophenyl)(1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d][1][2][3]triazole | Not Reported | 2.09 |
Data sourced from Yuan J, et al. Chinese Journal of Chemistry, 2013, 31(9): 1192-1198.
Note: While RSK2-IN-4 showed modest inhibitory activity, other compounds in the series with electron-donating substituents at the 4-position of the phenyl ring displayed more potent inhibition with IC₅₀ values in the low micromolar range.
Selectivity and Further Studies
As of the latest available data, the selectivity profile of RSK2-IN-4 against other RSK isoforms (RSK1, RSK3, RSK4) and a broader panel of kinases has not been publicly reported. Furthermore, there are no published studies on the cellular or in-vivo activity of RSK2-IN-4. This represents a significant data gap and a crucial area for future investigation to validate its potential as a selective and cell-permeable probe for studying RSK2 biology.
Experimental Protocols
The following is a detailed methodology for the in vitro kinase assay used to characterize RSK2-IN-4 and related compounds, as described in the primary literature.
In Vitro RSK2 Kinase Inhibition Assay
Objective: To determine the inhibitory effect of test compounds on the enzymatic activity of recombinant human RSK2.
Materials:
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Recombinant human RSK2 (N-terminal kinase domain)
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Biotinylated peptide substrate (e.g., Biotin-Ahx-RRRLSSLRA-OH)
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ATP (Adenosine triphosphate)
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Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
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Test compounds (dissolved in DMSO)
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HTRF® KinEASE-STK S1 kit (Cisbio) or similar detection reagents
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Microplates (e.g., 384-well, low volume, white)
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Plate reader capable of HTRF® detection
Procedure:
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Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
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Assay Reaction Mixture:
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Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the microplate.
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Add 2.5 µL of the recombinant RSK2 enzyme solution (at a pre-determined optimal concentration) to each well.
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Incubate the plate for 10 minutes at room temperature to allow for compound binding to the enzyme.
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Initiation of Kinase Reaction:
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Add 5 µL of the ATP/substrate mixture (containing both ATP and the biotinylated peptide substrate at their respective final concentrations) to each well to start the kinase reaction.
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Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).
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Detection:
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Stop the kinase reaction by adding 10 µL of the HTRF® detection buffer containing streptavidin-XL665 and a phosphospecific antibody labeled with Eu³⁺-cryptate.
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Incubate the plate for 60 minutes at room temperature to allow for the binding of the detection reagents to the phosphorylated substrate.
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Data Acquisition:
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Read the plate on an HTRF®-compatible plate reader, measuring the emission at 665 nm and 620 nm.
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The HTRF® ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate.
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Data Analysis:
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Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
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For compounds showing significant inhibition, plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
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Visualizations
Signaling Pathway
Caption: The canonical Ras/MEK/ERK/RSK2 signaling pathway.
Experimental Workflow
